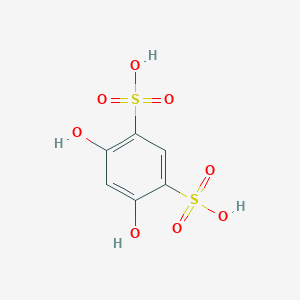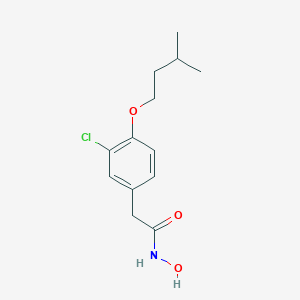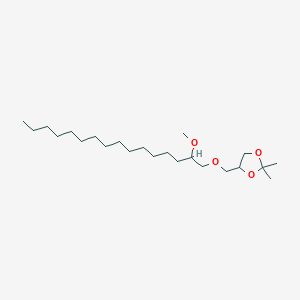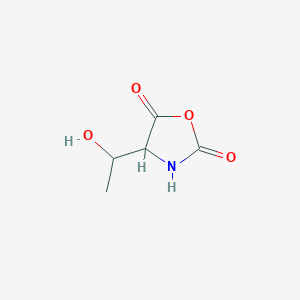
1-(2,4-二羟基苯基)-2-(4-氟苯基)乙酮
描述
The compound of interest, 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone, is a derivative of phenyl ethanone with potential biological activity. While the exact compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated for various properties and activities, including anti-allergenic, anti-neoplastic, and antimicrobial effects. These compounds often contain a fluorophenyl group and a substituted ethanone moiety, which are key functional groups that may contribute to their biological activities.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of liquid crystalline polyethers based on conformational isomerism includes the preparation of monomers with various substituents such as fluorine, followed by polymerization processes . Similarly, the synthesis of Schiff base derivatives involves the reaction of salicylaldehyde with aminophenyl ethanone . These methods could potentially be adapted for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using both experimental techniques like X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT) . These studies provide insights into the geometrical parameters, stability arising from hyper-conjugative interactions, and charge delocalization. The molecular electrostatic potential (MEP) analysis indicates the distribution of charges across the molecule, which is crucial for understanding reactivity .
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various analyses. The HOMO-LUMO gap obtained from theoretical studies indicates the charge transfer within the molecules, which is a key factor in determining the types of chemical reactions the compounds can undergo . Additionally, the presence of fluorine atoms and the ethanone group in the structure can influence the reactivity, as seen in molecular docking studies that suggest potential inhibitory activity against certain enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using a range of techniques. For example, the phase transition temperatures and thermodynamic parameters of polymers based on substituted phenyl ethanones have been studied, revealing the influence of different substituents on these properties . The crystal structures of some compounds exhibit unique features such as intramolecular hydrogen bonding and π-π stacking interactions, which can affect their physical properties . Additionally, the luminescence and dynamics of excited states have been investigated for certain complexes, providing information on their potential applications in materials science .
科学研究应用
抗微生物活性:从1-(2,4-二羟基苯基)-2-(4-氟苯基)乙酮合成的新化合物已经被评估其抗微生物活性。例如,从这种化合物合成的3-(1-芳基-1H-1,2,3-三唑-4-基)-2-(4-氟苯基)-1-(2-羟基-4-甲氧基苯基)丙烷-1-酮显示出抗微生物特性 (Nagamani et al., 2018)。
香豆素衍生物的合成:这种化合物已被用于合成香豆素衍生物,如3-(4-氟苯基)-1-(4-甲氧基苯基)丙-2-烯-1-酮,这些衍生物在包括制药在内的各个领域具有潜在应用 (Jarag et al., 2011)。
杂环化合物的合成:该化合物已参与合成各种杂环化合物。例如,它被用于制备2-(4-氯苯基)-1-(2,4-二甲氧基苯基)-3-(二甲基氨基)丙-2-烯-1-酮,导致异黄酮和其他杂环化合物的产生 (Moskvina et al., 2015)。
探索分子结构:已经调查了1-(2,4-二羟基苯基)-2-(4-氟苯基)乙酮的各种衍生物的分子结构,为它们的化学性质和在非线性光学和药物设计等领域的潜在应用提供了见解 (Mary et al., 2015)。
光化学研究:该化合物及其衍生物已经进行光化学研究,以了解它们在光照下的行为,这对于在光疗法和光动力疗法等领域的应用至关重要 (Fu et al., 1998)。
席夫碱的合成:它已被用于合成新型席夫碱,这些席夫碱以在药物化学中的广泛应用和在配位化学中作为配体而闻名 (Puthran et al., 2019)。
荧光探针的合成:该化合物已被用于合成用于检测特定生物分子或离子的荧光探针。这些探针在生物成像和诊断中具有应用 (Fang et al., 2019)。
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c15-10-3-1-9(2-4-10)7-13(17)12-6-5-11(16)8-14(12)18/h1-6,8,16,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBCJNQNUZOTQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=C(C=C(C=C2)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366275 | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
CAS RN |
15485-70-8 | |
| Record name | 2-(4-Fluorophenyl)-1-(2,4-dihydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-dihydroxyphenyl)-2-(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-DIHYDROXYPHENYL)-2-(4-FLUOROPHENYL)ETHANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![(5-Phenyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B96405.png)




![Pyrimido[4,5-D]pyridazine-2,4(1H,3H)-dione](/img/structure/B96414.png)
